Methyl phenyl(propan-2-yl)carbamate
Description
Methyl phenyl(propan-2-yl)carbamate is a carbamate derivative characterized by a phenyl group and an isopropyl (propan-2-yl) group attached to the carbamate nitrogen. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and tunable reactivity.
Properties
CAS No. |
62604-18-6 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl N-phenyl-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)12(11(13)14-3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
WDSLVWYJGOPQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Mechanistic Foundations
Three-Step Continuous Process from Diphenyl Carbonate
The most well-documented method for synthesizing methyl phenyl(propan-2-yl)carbamate involves a three-step continuous process, as described in patent CN85109417A. This approach minimizes the handling of toxic intermediates like methyl isocyanate while achieving high selectivity (>98%).
Step 1: Formation of Phenyl-N-Methyl Urethane
Diphenyl carbonate reacts with methylamine in a molar ratio of 1:1 at 20–80°C under autogenous pressure. The reaction generates phenyl-N-methyl urethane and phenol as a byproduct:
$$
\text{(PhO)}2\text{CO} + \text{CH}3\text{NH}2 \rightarrow \text{PhNHCOOCH}3 + \text{PhOH}
$$
Key parameters:
- Temperature : 50°C optimizes reaction rate while suppressing side products like N,N'-dimethylurea.
- Residence time : 0.5 hours ensures 95% conversion of diphenyl carbonate.
- Solvent : Excess methylamine acts as both reactant and solvent.
A portion of the reaction mixture is recycled to maintain consistent reactant concentrations, improving overall efficiency.
Step 2: Pyrolysis to Methyl Isocyanate
Phenyl-N-methyl urethane undergoes thermal decomposition at 180–220°C under reduced pressure (200 mmHg):
$$
\text{PhNHCOOCH}3 \rightarrow \text{CH}3\text{NCO} + \text{PhOH}
$$
Critical operational details:
- Reactor design : Stirred reactors with fractional distillation columns separate methyl isocyanate (b.p. 39°C) from phenol and unreacted urethane.
- Selectivity : >98% methyl isocyanate yield is achieved by maintaining temperatures below 220°C to prevent oligomerization.
Step 3: Carbamate Formation
Methyl isocyanate reacts with 1-phenylpropan-2-ol in an inert solvent (e.g., toluene) at 0–50°C in the presence of a base catalyst (e.g., triethylamine):
$$
\text{CH}3\text{NCO} + \text{C}6\text{H}5\text{CH}(\text{CH}3)\text{OH} \rightarrow \text{C}{11}\text{H}{15}\text{NO}2 + \text{H}2\text{O}
$$
Key considerations:
Alternative Single-Step Carbamate Transesterification
A less common but efficient method involves transesterification of methyl carbamate with 1-phenylpropan-2-ol under acidic conditions:
$$
\text{NH}2\text{COOCH}3 + \text{C}6\text{H}5\text{CH}(\text{CH}3)\text{OH} \xrightarrow{\text{H}^+} \text{C}{11}\text{H}{15}\text{NO}2 + \text{CH}_3\text{OH}
$$
Advantages :
Limitations :
- Lower yields (75–85%) due to equilibrium limitations.
- Requires excess alcohol and continuous methanol removal.
Comparative Analysis of Synthetic Methods
Recent Advances in Catalysis and Process Optimization
Solid Acid Catalysts for Transesterification
Recent studies have explored zeolite-based catalysts (e.g., H-ZSM-5) to improve transesterification efficiency:
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. These products have diverse applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
Methyl phenyl(propan-2-yl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. One notable target is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. The compound acts as a reversible inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine and subsequent physiological effects . This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of Methyl phenyl(propan-2-yl)carbamate and related compounds:
Key Observations:
- Electron-Withdrawing Substituents : The trifluoroethyl group in 2,2,2-Trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate increases electronegativity, altering reactivity and solubility .
- Aromatic Substitution : Compounds like Phenyl (2-chloro-4-hydroxyphenyl)carbamate demonstrate how halogen and hydroxyl groups on the phenyl ring modulate hydrogen bonding and biological activity .
Q & A
Q. How can contradictory crystallographic and spectroscopic data be reconciled during structural analysis?
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